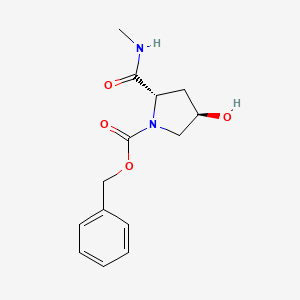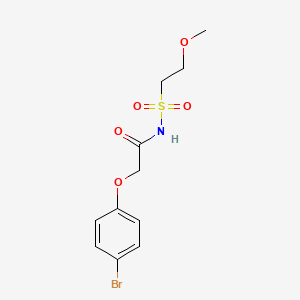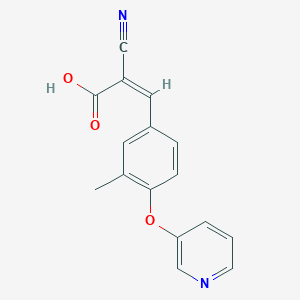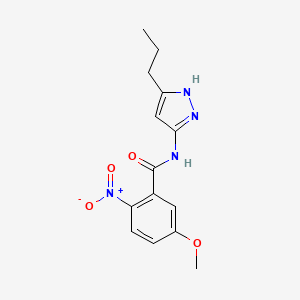
2-methyl-N-(2-phenylethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-phenylethyl)quinazolin-4-amine, also known as MEQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MEQ is a quinazoline derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-phenylethyl)quinazolin-4-amine is not fully understood, but it has been suggested that 2-methyl-N-(2-phenylethyl)quinazolin-4-amine may act as an inhibitor of tubulin polymerization, which is essential for cell division. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-methyl-N-(2-phenylethyl)quinazolin-4-amine has been shown to have various biochemical and physiological effects, including antitumor activity, neuroprotective effects, and anti-inflammatory effects. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(2-phenylethyl)quinazolin-4-amine in lab experiments is its synthetic availability, which allows for large-scale production. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine is also relatively stable and can be stored for long periods. However, one of the limitations of using 2-methyl-N-(2-phenylethyl)quinazolin-4-amine in lab experiments is its limited solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(2-phenylethyl)quinazolin-4-amine, including its potential use as an antitumor agent, neuroprotective agent, and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of 2-methyl-N-(2-phenylethyl)quinazolin-4-amine and to optimize its pharmacological properties. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine may also have potential applications in other fields, such as materials science and catalysis.
Métodos De Síntesis
2-methyl-N-(2-phenylethyl)quinazolin-4-amine can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. One of the most common methods used for the synthesis of 2-methyl-N-(2-phenylethyl)quinazolin-4-amine is the one-pot synthesis, which involves the reaction of 2-aminobenzophenone, 2-bromoethylbenzene, and methylamine hydrochloride in ethanol under reflux.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-phenylethyl)quinazolin-4-amine has shown potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has been studied for its potential use as an antitumor agent, as it has shown cytotoxic activity against various cancer cell lines. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has also been studied for its potential use as a neuroprotective agent, as it has shown protective effects against oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
2-methyl-N-(2-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-13-19-16-10-6-5-9-15(16)17(20-13)18-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGQNIIMQLREEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-phenylethyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)

![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)



![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)

